molecular formula C23H16ClNOS B11039966 (3-chloro-1-benzothiophen-2-yl)(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone

(3-chloro-1-benzothiophen-2-yl)(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone

Cat. No.: B11039966
M. Wt: 389.9 g/mol
InChI Key: SPRBYCGPZWLDEV-UHFFFAOYSA-N
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Description

(3-chloro-1-benzothiophen-2-yl)(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone is a complex organic compound that features a benzothiophene moiety and a dibenzoazepine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-chloro-1-benzothiophen-2-yl)(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone typically involves multi-step organic reactions. The initial step often includes the formation of the benzothiophene ring, followed by the introduction of the chloro substituent. The dibenzoazepine moiety is then synthesized and coupled with the benzothiophene derivative under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-chloro-1-benzothiophen-2-yl)(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro substituent, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3-chloro-1-benzothiophen-2-yl)(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing the mechanisms of enzyme inhibition and receptor binding.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (3-chloro-1-benzothiophen-2-yl)(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    (3-chloro-1-benzothiophen-2-yl)methanone: Lacks the dibenzoazepine moiety, resulting in different chemical and biological properties.

    (10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone: Lacks the benzothiophene moiety, leading to variations in reactivity and applications.

Uniqueness

The uniqueness of (3-chloro-1-benzothiophen-2-yl)(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone lies in its combined structural features, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H16ClNOS

Molecular Weight

389.9 g/mol

IUPAC Name

(3-chloro-1-benzothiophen-2-yl)-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)methanone

InChI

InChI=1S/C23H16ClNOS/c24-21-17-9-3-6-12-20(17)27-22(21)23(26)25-18-10-4-1-7-15(18)13-14-16-8-2-5-11-19(16)25/h1-12H,13-14H2

InChI Key

SPRBYCGPZWLDEV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)C4=C(C5=CC=CC=C5S4)Cl

Origin of Product

United States

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